3-(tert-Butoxy)-5-fluorobenzoic acid
Description
Significance of Aromatic Fluorination in Molecular Design
The introduction of fluorine into aromatic systems can dramatically alter a molecule's biological and chemical properties. Due to its high electronegativity and relatively small size, fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govresearchgate.net For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a molecule. In medicinal chemistry, these attributes are often exploited to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govresearchgate.net
Overview of Benzoic Acid Scaffolds in Synthetic Chemistry
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functionalities, including esters, amides, acid halides, and alcohols. This reactivity makes the benzoic acid scaffold an invaluable platform for the construction of complex molecules. In the context of medicinal chemistry, the benzoic acid moiety is a common feature in many approved drugs and serves as a key component for interacting with biological receptors.
Contextualizing 3-(tert-Butoxy)-5-fluorobenzoic acid within Current Research Paradigms
This compound has emerged as a valuable intermediate in contemporary organic synthesis. Its structure combines the advantageous features of a fluorinated aromatic ring, a versatile carboxylic acid group, and a sterically demanding tert-butoxy (B1229062) group.
Relevance of Aromatic Carboxylic Acids as Precursors
Aromatic carboxylic acids, such as this compound, are crucial precursors for the synthesis of more complex molecules. The carboxylic acid functionality can be activated and coupled with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. For example, it can be converted to an acyl chloride, which can then be used in Friedel-Crafts acylation reactions to introduce the substituted benzoyl group onto another aromatic ring.
Strategic Advantages of tert-Butoxy and Fluoro Substituents
The presence of both a tert-butoxy group and a fluorine atom on the benzoic acid ring of this compound provides distinct strategic advantages in molecular design and synthesis.
The tert-butoxy group serves several purposes. Its bulky nature provides steric hindrance, which can direct reactions to other positions on the aromatic ring. It can also act as a protecting group for the phenol (B47542) functionality, which can be deprotected under acidic conditions to reveal the hydroxyl group. This allows for sequential chemical modifications at different sites of the molecule.
The fluoro substituent , as previously discussed, significantly influences the electronic properties of the aromatic ring. Its electron-withdrawing nature can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. This modulation of reactivity is a powerful tool for synthetic chemists to control the outcome of chemical transformations.
Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C11H13FO3 | uni.lu |
| Molecular Weight | 212.22 g/mol | bldpharm.com |
| XLogP3 | 2.5 | uni.lu |
| Monoisotopic Mass | 212.08487 Da | uni.lu |
| CAS Number | 1369915-63-8 | bldpharm.com |
These predicted values offer insights into the compound's likely behavior in various chemical and biological systems. The XLogP3 value, for instance, suggests a moderate level of lipophilicity.
Detailed Research Findings
While specific research articles detailing the synthesis and applications of this compound are not widely cited, its availability from commercial suppliers indicates its utility as a building block in organic synthesis. The synthesis of structurally related fluorinated benzoic acids often involves multi-step sequences, including diazotization of an amino group followed by a Schiemann reaction to introduce the fluorine atom, or nucleophilic aromatic substitution on a suitably activated precursor. orgsyn.orgarkat-usa.org The introduction of the tert-butoxy group can be achieved through the Williamson ether synthesis by reacting a corresponding phenol with a tert-butylating agent.
The true value of this compound lies in its potential as a precursor for more complex and potentially bioactive molecules. The combination of its functional groups allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists in the exploration of new chemical space.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1369915-63-8 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |
InChI Key |
GSJUIDXAQUOVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Tert Butoxy 5 Fluorobenzoic Acid
Exploration of Classical Synthetic Routes to Substituted Benzoic Acids
Classical synthetic strategies for substituted benzoic acids often rely on robust and well-established reactions. These methods, while sometimes lacking in atom economy or functional group tolerance compared to more modern techniques, remain fundamental in organic synthesis.
Carboxylation Reactions in Fluorinated Aromatic Systems
The introduction of a carboxylic acid group onto an aromatic ring is a key transformation. One of the most common methods for achieving this is through the carboxylation of an organometallic intermediate, typically a Grignard or organolithium reagent.
A plausible route to 3-(tert-Butoxy)-5-fluorobenzoic acid via this method would commence with a suitable halogenated precursor, such as 1-bromo-3-(tert-butoxy)-5-fluorobenzene. This starting material can be synthesized through the tert-butylation of 3-bromo-5-fluorophenol. The aryl bromide is then converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Subsequent reaction of the Grignard reagent with solid carbon dioxide (dry ice), followed by an acidic workup, yields the desired benzoic acid.
The success of this sequence is highly dependent on the careful control of reaction conditions to prevent side reactions, such as the reaction of the Grignard reagent with moisture or the formation of biphenyl (B1667301) impurities.
Table 1: Representative Conditions for Grignard-based Carboxylation of Aryl Halides
| Entry | Aryl Halide | Grignard Formation Conditions | Carboxylation Conditions | Yield (%) |
| 1 | Bromobenzene | Mg, THF, reflux | CO2 (s), then H3O+ | ~75-85 |
| 2 | 4-Bromo-1-fluorobenzene | Mg, Et2O, reflux | CO2 (s), then H3O+ | ~70-80 |
| 3 | 1-Bromo-3,5-difluorobenzene | Mg, THF, reflux | CO2 (s), then H3O+ | ~65-75 |
Note: The yields are generalized from literature for similar substrates and may vary depending on the specific reaction conditions.
Etherification Strategies for tert-Butoxy (B1229062) Group Introduction
An alternative classical approach involves the introduction of the tert-butoxy group at a later stage of the synthesis. This strategy would typically start with a precursor already containing the carboxyl and fluoro functionalities, such as 3-fluoro-5-hydroxybenzoic acid or its corresponding ester. The synthesis of 3-fluoro-5-hydroxybenzoic acid can be achieved from 3,5-difluorobenzoic acid through nucleophilic aromatic substitution.
The introduction of the bulky tert-butyl group onto the phenolic hydroxyl group can be challenging due to steric hindrance. The Williamson ether synthesis is a common method, but the reaction of a phenoxide with tert-butyl halides is often inefficient due to the competing elimination reaction. More effective methods for tert-butylation of phenols include reaction with isobutylene (B52900) in the presence of a strong acid catalyst or using di-tert-butyl dicarbonate (B1257347) under basic conditions.
For instance, methyl 3-fluoro-5-hydroxybenzoate can be reacted with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to afford methyl 3-(tert-butoxy)-5-fluorobenzoate. Subsequent hydrolysis of the ester group would then yield the target acid.
Table 2: Comparison of Etherification Methods for Hindered Phenols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Synthesis | tert-Butyl halide, Base (e.g., NaH) | THF, reflux | Readily available reagents | Low yields due to elimination |
| Isobutylene Alkylation | Isobutylene, Acid catalyst (e.g., H2SO4) | Dichloromethane, low temp. | Good for some substrates | Requires handling of a gas, strong acid |
| Di-tert-butyl dicarbonate | (Boc)2O, Base (e.g., DMAP) | Acetonitrile, room temp. | Milder conditions | Reagent cost |
Contemporary Convergent and Divergent Synthetic Approaches
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
While less common for the direct synthesis of carboxylic acids, organometallic cross-coupling reactions can be employed in a convergent manner. For instance, a precursor containing the 3-tert-butoxy-5-fluorophenyl moiety could be coupled with a suitable C1 synthon that can be later converted to a carboxylic acid. However, a more direct application of modern organometallic chemistry in this context is often seen in the preparation of the necessary precursors for other synthetic routes.
Directed Ortho Metalation (DoM) Strategies in Fluorinated Aromatics
Directed Ortho Metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. uwindsor.ca
The tert-butoxy group can act as a directing group, albeit a weaker one compared to amides or carbamates. In the case of 1-tert-butoxy-3-fluorobenzene, the tert-butoxy group would direct lithiation to the C2 and C6 positions. The fluorine atom, being a meta-director in electrophilic aromatic substitution, does not strongly influence the regioselectivity of the lithiation in this context.
The synthetic route would involve the initial preparation of 1-tert-butoxy-3-fluorobenzene. This can be achieved by the tert-butylation of 3-fluorophenol. Subsequent treatment of 1-tert-butoxy-3-fluorobenzene with a strong lithium base, such as n-butyllithium or sec-butyllithium (B1581126), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, would generate the ortho-lithiated species. Quenching this intermediate with solid carbon dioxide followed by acidic workup would afford this compound. This method offers high regioselectivity and is often a preferred route for the synthesis of such polysubstituted aromatics.
Table 3: Key Parameters in Directed Ortho Metalation
| Parameter | Description | Common Choices |
| Directing Group | Functional group that directs the lithiation. | -OMe, -OtBu, -CONR2, -SO2R |
| Organolithium Base | Strong base to effect deprotonation. | n-BuLi, s-BuLi, t-BuLi |
| Solvent | Typically an ethereal solvent. | THF, Diethyl ether |
| Additive | Chelating agent to enhance reactivity. | TMEDA |
| Temperature | Low temperatures to maintain stability. | -78 °C to 0 °C |
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, several factors can be fine-tuned to maximize the yield and purity of the final product.
In the Grignard-based carboxylation route, the purity of the magnesium and the solvent is crucial. The reaction temperature during Grignard formation needs to be carefully controlled to initiate the reaction without promoting side reactions. The rate of addition of the aryl halide is also a critical parameter. During carboxylation, ensuring an excess of completely dry carbon dioxide is essential to drive the reaction to completion.
For the etherification route, the choice of base and solvent can significantly impact the yield of the tert-butylation step. In the case of using di-tert-butyl dicarbonate, optimizing the stoichiometry of the base (e.g., DMAP) and the reaction time is important to ensure complete conversion without decomposition of the product.
In the Directed Ortho Metalation strategy, the choice of the organolithium base can influence the regioselectivity and the rate of the reaction. For less acidic protons, a stronger base like sec-butyllithium or the use of additives like TMEDA can be beneficial. The temperature at which the lithiation is performed and the duration of the reaction are critical for achieving high yields and avoiding decomposition of the lithiated intermediate.
Table 4: Hypothetical Optimization of a DoM Carboxylation Reaction
| Entry | Base (equiv.) | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | None | -78 | 2 | 45 |
| 2 | n-BuLi (1.1) | TMEDA (1.1) | -78 | 2 | 65 |
| 3 | s-BuLi (1.1) | TMEDA (1.1) | -78 | 1 | 75 |
| 4 | s-BuLi (1.1) | TMEDA (1.1) | -40 | 1 | 70 |
Note: This table represents a hypothetical optimization based on general principles of DoM reactions and does not reflect actual experimental data for the specific target molecule.
Catalyst Selection and Ligand Design for Enhanced Efficiency
The efficiency of synthetic routes to substituted benzoic acids is often dictated by the choice of catalyst and associated ligands. In transition metal catalysis, the ligand sphere around the metal center is paramount in tuning reactivity, selectivity, and catalyst stability. For reactions involving the formation of carbon-carbon or carbon-heteroatom bonds, palladium- and copper-based catalysts are frequently employed.
Research into the synthesis of related fluorinated aromatic compounds has shown that palladium-containing catalysts are particularly effective for hydrogenation and cross-coupling reactions. google.com For instance, in processes involving the modification of highly fluorinated rings, catalysts selected from palladium, cobalt, nickel, rhodium, and ruthenium have been utilized, with palladium showing notable success. google.com The design of ligands for these catalysts focuses on optimizing electronic and steric properties to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
In rhodium-catalyzed cross-dehydrogenative coupling reactions, the choice of ligand can significantly influence regioselectivity and yield. researchgate.net While specific ligand examples for the direct synthesis of this compound are not extensively detailed in the literature, principles from analogous systems suggest that bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could enhance the efficiency of coupling reactions involving sterically hindered substrates.
Table 1: Catalyst Systems in the Synthesis of Substituted Benzoic Acids
| Catalyst System | Reaction Type | Application Example | Reference |
| Palladium on Carbon (Pd/C) | Hydrogenation | Preparation of tetrafluorobenzoic acid | google.com |
| Cobalt Acetylacetonate (B107027) (Co(acac)₂) | Aerobic Oxidation | Synthesis of p-tert-butylbenzoic acid | researchgate.net |
| Rhodium (I) Complexes | Cross-dehydrogenative coupling | Regioselective synthesis of biaryl acids | researchgate.net |
| Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Suzuki Coupling | Synthesis of complex heterocyclic intermediates | drpress.org |
Solvent Effects and Reaction Kinetics
Studies on the crystallization of benzoic acid have demonstrated that solvent polarity is a key factor in controlling crystal morphology and physical properties. rsc.org For instance, the aspect ratio of benzoic acid crystals was found to decrease with increasing solvent polarity. rsc.org In synthetic reactions, the choice of solvent can be equally critical. For the nucleophilic fluorination of benziodoxole precursors to generate 2-fluorobenzoic acids, polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are often necessary to solubilize the fluoride (B91410) salts and promote the desired reaction. arkat-usa.org Research has shown that reaction yields can be highly dependent on the solvent, with DMSO sometimes providing superior results due to better solubility of precursors at high temperatures. arkat-usa.org
Understanding reaction kinetics is fundamental for process optimization, scaling up, and ensuring safety. rsc.org Kinetic studies involve monitoring the concentration of reactants and products over time to determine the rate law and activation parameters of a reaction. For the synthesis of this compound, kinetic analysis would enable the identification of rate-limiting steps and the optimization of conditions such as temperature, pressure, and reactant concentration to maximize throughput and yield.
Table 2: Influence of Solvent on Synthetic Outcomes
| Solvent | Reaction Type | Observed Effect | Reference |
| Acetonitrile | Nucleophilic Fluorination | Moderate radiochemical yield (RCY) | arkat-usa.org |
| DMSO | Nucleophilic Fluorination | Higher RCY due to better precursor solubility | arkat-usa.org |
| Various Polar Solvents | Crystallization | Controls crystal aspect ratio and morphology | rsc.org |
Alternative Synthetic Pathways for Enhanced Atom Economy
In pursuit of greener and more sustainable chemical manufacturing, significant research has been directed toward alternative synthetic pathways that maximize the incorporation of reactant atoms into the final product, a principle known as atom economy. Photocatalysis, electrocatalysis, and biocatalysis represent promising avenues for achieving this goal.
Photocatalytic and Electrocatalytic Methodologies
Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents. nih.gov Organic dyes or semiconductor materials can act as photocatalysts, absorbing light to generate excited states capable of initiating single-electron transfer processes.
A notable example is the use of 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as an organic photocatalyst in perfluoroalkylation/cyclization reactions. nih.gov This transition-metal-free method proceeds at room temperature and demonstrates the potential of photocatalysis to construct complex fluorinated heterocycles. nih.gov Similarly, copper-based photocatalytic systems have been developed for various transformations, including the synthesis of isoxazoles and isoxazolines from nitroalkanes. crc325.de These methods offer a platform for accessing valuable chemical structures while minimizing waste and energy consumption. The application of such photocatalytic principles could provide novel routes to this compound, potentially through C-H functionalization or carboxylation of a suitable precursor.
Table 3: Examples of Photocatalytic Systems in Organic Synthesis
| Photocatalyst | Reaction Type | Key Advantage | Reference |
| Acr⁺-Mes·ClO₄⁻ | Perfluoroalkylation/Cyclization | Transition-metal-free, mild conditions | nih.gov |
| Copper(II) Complexes | Isoxazoline Synthesis | Broad substrate scope via radical pathway | crc325.de |
| g-C₃N₄ | Decarboxylative Oxidation | Recyclable catalyst, uses O₂ as oxidant | crc325.de |
Biocatalytic Approaches for Stereoselective Synthesis (if applicable)
Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. While this compound is an achiral molecule, biocatalytic methods are highly relevant for the synthesis of chiral precursors or analogs that may be required in more complex drug discovery programs.
Enzymes, such as ketoreductases (KREDs), are capable of performing highly stereoselective reductions of ketones to chiral alcohols under mild, aqueous conditions. researchgate.net For example, a highly stereoselective reduction of a ketoester to enantiomerically pure tert-butyl (R)-3-hydroxyl-5-hexenoate has been successfully performed at a pilot-plant scale using a KRED catalyst. researchgate.net This biocatalytic process avoids the cryogenic conditions and stoichiometric metal hydride reagents required in traditional chemical synthesis, offering a greener and safer alternative. researchgate.net Such enzymatic strategies could be hypothetically applied to produce chiral intermediates in a multi-step synthesis leading to more complex derivatives of this compound.
Table 4: Example of a Biocatalytic Reduction
| Enzyme Class | Substrate | Product | Key Advantages | Reference |
| Ketoreductase (KRED) | Ketoester | Chiral tert-butyl ester | High stereoselectivity (>99.9% ee), mild conditions, avoids cryogenic temperatures | researchgate.net |
Sophisticated Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Advanced NMR methods, including multi-dimensional experiments and the observation of specific nuclei like ¹⁹F, offer an unambiguous assignment of the molecular structure and reveal dynamic processes.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in 3-(tert-Butoxy)-5-fluorobenzoic acid.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would reveal correlations between the aromatic protons (H2, H4, and H6), confirming their relative positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon atom attached to each aromatic proton (C2-H2, C4-H4, C6-H6). It would also link the high-field proton signal of the nine equivalent methyl protons to the corresponding methyl carbons of the tert-butoxy (B1229062) group.
The combined application of these techniques allows for a full and confident assignment of the molecule's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Chemical shifts are predicted based on analogous structures and substituent effects, presented in ppm relative to TMS.)
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | C | - | ~133-136 | H2, H6 |
| 2 | CH | ~7.6-7.8 | ~115-118 | C1, C4, C6, C7 |
| 3 | C | - | ~157-160 (d) | H2, H4, t-Bu H's |
| 4 | CH | ~7.1-7.3 | ~110-113 (d) | C2, C3, C5, C6 |
| 5 | C | - | ~161-164 (d, ¹JCF) | H4, H6 |
| 6 | CH | ~7.4-7.6 | ~119-122 (d) | C1, C2, C4, C5 |
| 7 | C=O | - | ~166-169 | H2, H6 |
| 8 | C(CH₃)₃ | - | ~79-82 | t-Bu H's |
| 9 | CH₃ | ~1.3-1.5 (s, 9H) | ~28-30 | C8 |
| 10 | OH | ~12-13 (br s) | - | C7 |
(d) = doublet due to C-F coupling; (s) = singlet; (br s) = broad singlet
Fluorine-19 NMR for Elucidating Electronic Environments
Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique. biophysics.orgnih.gov The chemical shift of ¹⁹F is exceptionally sensitive to the electronic environment, providing valuable data on the effects of neighboring substituents. biophysics.org
For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at C5. The precise chemical shift of this signal is influenced by the electron-donating tert-butoxy group (meta position) and the electron-withdrawing carboxylic acid group (meta position). By comparing the ¹⁹F chemical shift to that of simpler compounds like 3-fluorobenzoic acid (approximately -114 ppm), the electronic contribution of the tert-butoxy group can be assessed. rsc.orgspectrabase.com The fluorine signal would likely appear as a triplet due to coupling with the two ortho protons (H4 and H6).
Conformational Analysis via Variable Temperature NMR
Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes in molecules, such as conformational changes and restricted bond rotations. unibas.itscielo.br By recording NMR spectra over a range of temperatures, it is possible to determine the energy barriers associated with these dynamic events. unibas.it
In this compound, two primary rotational dynamics could be studied:
Rotation around the Ar-O bond: The bulky tert-butyl group may sterically hinder free rotation around the C3-O bond. At low temperatures, this rotation could become slow on the NMR timescale, leading to broadening and eventual splitting of signals for the aromatic protons and carbons that are symmetric at room temperature.
Rotation around the Ar-C(OOH) bond: Similarly, rotation of the carboxylic acid group may be slowed at lower temperatures.
By analyzing the changes in the NMR lineshape with temperature, particularly the coalescence temperature of exchanging signals, the free energy of activation (ΔG‡) for these rotational processes can be calculated using the Eyring equation. unibas.itrsc.org This provides quantitative insight into the conformational flexibility of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular bonding. These techniques are complementary and probe the vibrational modes of the molecular structure. nih.govnih.gov
Detailed Analysis of Functional Group Vibrations
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct functional groups. libretexts.org
Carboxylic Acid Group: This group gives rise to several prominent vibrations. A very broad O-H stretching band is expected in the IR spectrum, typically centered around 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. The C=O stretching vibration will produce a very strong, sharp band in the IR spectrum, typically around 1680-1710 cm⁻¹ for aromatic carboxylic acid dimers.
tert-Butoxy Group: The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region. Characteristic C-H bending vibrations are also expected around 1370-1390 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Ether and Fluoro Substituents: The Ar-O-C stretching of the ether linkage will produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-F stretching vibration is expected to give a strong band in the IR spectrum, typically in the 1100-1300 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Very Broad |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| tert-Butyl | C-H stretch | 2850 - 3000 | Medium-Strong |
| Carboxylic Acid | C=O stretch (dimer) | 1680 - 1710 | Very Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Variable |
| tert-Butyl | C-H bend | 1370 - 1390 | Medium |
| Ether Linkage | Ar-O stretch | 1200 - 1300 | Strong |
| Fluoroaromatic | C-F stretch | 1100 - 1300 | Strong |
Probing Intermolecular Interactions and Hydrogen Bonding Motifs
FT-IR spectroscopy is particularly sensitive to the study of intermolecular interactions, most notably hydrogen bonding. rsc.org Carboxylic acids in the solid state or in concentrated nonpolar solutions typically exist as centrosymmetric dimers, linked by strong dual hydrogen bonds between their carboxyl groups.
The formation of this hydrogen-bonded dimer has distinct effects on the vibrational spectrum:
O-H Stretching: The frequency of the O-H stretching vibration is significantly lowered and broadened compared to that of a "free" (monomeric) O-H group (which appears as a sharp band around 3500-3600 cm⁻¹). The presence of the very broad band centered around 3000 cm⁻¹ is strong evidence for this hydrogen bonding.
C=O Stretching: Hydrogen bonding weakens the C=O double bond, causing a shift of its stretching frequency to a lower wavenumber (e.g., from ~1760 cm⁻¹ for a monomer to ~1700 cm⁻¹ for a dimer). rsc.org
By analyzing the position, shape, and intensity of these key bands, detailed information about the strength and nature of the hydrogen bonding motifs in crystalline or solution-phase this compound can be obtained. mdpi.comnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of "this compound." Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule.
For "this compound," with a chemical formula of C₁₁H₁₃FO₃, the theoretical monoisotopic mass can be calculated with high precision. The experimentally measured accurate mass from HRMS should align with this theoretical value within a very narrow tolerance (typically < 5 ppm), thereby confirming the molecular formula and ruling out other potential elemental compositions that might have the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Theoretical Monoisotopic Mass | 212.08487 Da |
| Predicted [M+H]⁺ | 213.09215 |
| Predicted [M-H]⁻ | 211.07759 |
| Predicted [M+Na]⁺ | 235.07409 |
Note: The predicted m/z values are based on computational models and serve as a reference for experimental data.
Upon ionization, typically through electrospray ionization (ESI), the molecule can be subjected to collision-induced dissociation (CID). The tert-butoxy group is particularly susceptible to fragmentation. A primary and highly characteristic fragmentation pathway would involve the loss of isobutylene (B52900) (C₄H₈) from the protonated molecule [M+H]⁺, resulting from a rearrangement process. This would lead to the formation of a prominent fragment ion corresponding to 3-fluoro-5-hydroxybenzoic acid.
Another significant fragmentation pathway for aromatic carboxylic acids involves the loss of water (H₂O) and carbon monoxide (CO). The initial loss of water from the carboxylic acid moiety can be followed by the ejection of a CO molecule.
A representative, hypothesized fragmentation pathway is outlined below:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 213.09 ([M+H]⁺) | [C₇H₆FO₃]⁺ | C₄H₈ (isobutylene) | 157.03 |
| 213.09 ([M+H]⁺) | [C₁₁H₁₁FO₂]⁺ | H₂O | 195.08 |
| 195.08 | [C₁₀H₁₁FO]⁺ | CO | 167.08 |
| 157.03 | [C₇H₅FO₂]⁺ | H₂O | 139.02 |
| 139.02 | [C₆H₅FO]⁺ | CO | 111.03 |
The verification of the isotopic abundance pattern in a high-resolution mass spectrum provides an additional layer of confidence in the assigned molecular formula. The naturally occurring isotopes of the elements present in "this compound" (Carbon-¹³, Oxygen-¹⁷, Oxygen-¹⁸) contribute to satellite peaks at masses higher than the monoisotopic peak (M).
The theoretical isotopic distribution for C₁₁H₁₃FO₃ can be calculated based on the natural abundances of these isotopes. The high-resolution mass spectrum should display an isotopic pattern that closely matches this theoretical prediction in terms of the relative intensities of the M+1, M+2, etc., peaks. For a molecule of this composition, the M+1 peak, primarily due to the presence of one ¹³C atom, is expected to have a relative intensity of approximately 12.08% of the monoisotopic peak. The M+2 peak, resulting from the presence of two ¹³C atoms or one ¹⁸O atom, will be significantly smaller. Any significant deviation from the expected isotopic pattern could indicate the presence of impurities or an incorrect elemental formula assignment.
| Isotopic Peak | Theoretical Relative Abundance (%) |
| M | 100 |
| M+1 | 12.08 |
| M+2 | 0.88 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. upenn.edu This method would provide definitive information on the bond lengths, bond angles, and torsion angles of "this compound," confirming its molecular structure and providing insights into its solid-state conformation and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural features based on studies of similar substituted benzoic acids. uni.luresearchgate.net
The solid-state conformation of "this compound" would be dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The two main points of conformational flexibility are the orientation of the carboxylic acid group and the tert-butoxy group relative to the benzene ring.
The carboxylic acid group is generally expected to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from adjacent substituents can cause it to twist out of the plane. In this case, with meta-substituents, significant steric clash is not anticipated, so a relatively planar arrangement is likely.
The tert-butoxy group, being sterically demanding, will adopt a conformation that minimizes steric strain with the adjacent hydrogen atoms on the benzene ring. The C-O-C bond angle of the ether linkage will likely be close to the standard sp³ hybridized value. The orientation of the tert-butyl group will be such that its methyl groups are staggered with respect to the aromatic ring.
The crystal packing of "this compound" would be dominated by the formation of strong intermolecular hydrogen bonds involving the carboxylic acid moieties. A common and highly stable supramolecular synthon for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. uni.lu This is a highly probable packing motif for this molecule.
Derivatization and Functionalization Studies
Esterification and Amidation Reactions for Prodrug Design (Theoretical) and Chemical Modification
The carboxylic acid moiety is the most readily derivatized functional group in 3-(tert-Butoxy)-5-fluorobenzoic acid. Its conversion to esters and amides is a fundamental strategy in medicinal chemistry for creating prodrugs, which can enhance properties like solubility, stability, and bioavailability. actamedicamarisiensis.ro Prodrugs are inactive compounds that are converted into active drugs within the body, often through enzymatic hydrolysis of an ester or amide linkage. actamedicamarisiensis.roorientjchem.org
Esterification of the carboxylic acid can be achieved through several standard organic synthesis methods. The formation of an ester masks the polar carboxylic acid group, generally increasing the lipophilicity of the molecule, which can be advantageous for crossing biological membranes. actamedicamarisiensis.ro The choice of alcohol for the esterification process determines the properties of the resulting ester prodrug and the rate at which it is hydrolyzed back to the active carboxylic acid in the body. chapman.edu
Common methods for synthesizing ester derivatives from this compound would include:
Fischer Esterification: Reacting the carboxylic acid with an alcohol under acidic catalysis. This is a classic and straightforward method.
Alkylation of Carboxylate Salts: Conversion of the carboxylic acid to its carboxylate salt (e.g., with a base like sodium hydroxide) followed by reaction with an alkyl halide.
Coupling Agent-Mediated Esterification: Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with an alcohol.
These reactions can be used to synthesize a variety of esters, from simple alkyl esters to more complex structures designed for specific release mechanisms.
Table 1: Theoretical Esterification Reactions of this compound
| Reagent/Method | Product Type | Potential Application |
|---|---|---|
| Methanol, H₂SO₄ | Methyl Ester | Chemical intermediate |
| N,N-Dimethylformamide / Di-tert-butyl acetal | tert-Butyl Ester | Protecting group, chemical intermediate |
| Glycol, Acid Catalyst | Hydroxyethyl Ester | Prodrug with altered solubility |
Amidation, the reaction of the carboxylic acid with an amine, is another critical transformation. Amide bonds are generally more stable to hydrolysis than ester bonds, which can be useful for creating longer-lasting prodrugs or for permanently modifying the compound's structure. nih.gov This approach is particularly valuable for creating peptide conjugates, where the compound is linked to an amino acid or a peptide sequence. nih.gov Such conjugation can be used to target specific tissues or to improve the pharmacokinetic profile of the parent molecule. nih.govucsb.edu
The formation of amides from this compound typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Table 2: Common Coupling Agents for Amide and Peptide Synthesis
| Coupling Agent | Full Name | Byproduct | Key Features |
|---|---|---|---|
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble urea | Commonly used in aqueous solutions; easy workup. |
| DCC | N,N′-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly efficient; DCU byproduct is insoluble in most organic solvents. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea | High coupling efficiency, low racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | Popular reagent in solid-phase peptide synthesis. |
The conjugation process would involve reacting this compound with a desired amine or the N-terminus of a peptide in the presence of one of these coupling agents. nih.gov
Modifications of the tert-Butoxy (B1229062) Group
The tert-butoxy group is a bulky alkyl ether that significantly influences the steric and electronic properties of the molecule. Its primary role is often as a protecting group for the phenol (B47542), which can be unmasked under specific conditions to allow for further functionalization.
The cleavage of the tert-butyl ether to reveal the corresponding phenol (3-fluoro-5-hydroxybenzoic acid) is a key synthetic transformation. This deprotection is typically achieved under acidic conditions, where the tert-butyl cation is formed as a stable leaving group. wikipedia.org However, a variety of methods with varying degrees of mildness and selectivity are available. researchgate.net
Table 3: Selected Deprotection Strategies for the tert-Butoxy Group
| Reagent(s) | Conditions | Mechanism | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Strong acid-catalyzed cleavage wikipedia.orgrsc.org | Common and effective; can also cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | Strong acid-catalyzed cleavage wikipedia.org | Standard laboratory procedure. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid-catalyzed cleavage researchgate.net | Offers chemoselectivity; may tolerate other acid-sensitive groups better than strong Brønsted acids. researchgate.net |
| Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilane | Dichloromethane (DCM), Room Temp | Catalytic C-O bond cleavage acs.orgacs.org | A mild, catalytic protocol suitable for structurally diverse compounds. acs.orgacs.org |
Once the tert-butoxy group is cleaved to yield the phenol, the resulting hydroxyl group can be converted into a wide range of other alkoxy functionalities. This two-step sequence (deprotection followed by alkylation) provides access to a diverse library of derivatives. The most common method for this transformation is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Step 1: Deprotection: this compound is treated with an appropriate reagent (e.g., TFA) to yield 3-fluoro-5-hydroxybenzoic acid.
Step 2: Alkylation: The resulting phenol is treated with a base (e.g., K₂CO₃, NaH) and an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.
This strategy allows for the introduction of various alkoxy groups, enabling fine-tuning of the molecule's steric and electronic properties.
Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) provides a pathway to directly functionalize the benzene ring by replacing one of its hydrogen atoms with an electrophile. minia.edu.eg The outcome of such a reaction on this compound is governed by the directing effects of the three existing substituents. mnstate.edu
-F (Fluoro): Deactivating, ortho, para-directing.
-O-tBu (tert-Butoxy): Activating, ortho, para-directing.
-COOH (Carboxylic Acid): Deactivating, meta-directing.
The positions on the ring relative to the substituents are:
C2: ortho to -O-tBu and meta to -F and -COOH.
C4: para to -O-tBu, ortho to -F, and meta to -COOH.
C6: ortho to -O-tBu and -F, and meta to -COOH.
The powerful activating and ortho, para-directing effect of the tert-butoxy group is expected to be the dominant influence. mnstate.edu The carboxylic acid group directs incoming electrophiles to the C2 and C4 positions (meta to itself), while the fluorine atom directs to C4 and C6 (ortho and para to itself). The tert-butoxy group strongly directs to C2, C4, and C6.
Considering these combined effects:
Position C4 is activated by the para -O-tBu group and the ortho -F group, and is also a meta position relative to the deactivating -COOH group. This position is electronically favored.
Position C2 is activated by the ortho -O-tBu group and is meta to the other two groups. It is sterically hindered by the adjacent bulky -O-tBu group.
Position C6 is activated by the ortho -O-tBu and ortho -F groups but is the most sterically hindered position, flanked by two substituents.
Therefore, electrophilic attack is most likely to occur at the C4 position , with potential for some substitution at the C2 position, depending on the steric bulk of the electrophile.
Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-(tert-Butoxy)-5-fluoro-4-nitrobenzoic acid |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Bromo-3-(tert-butoxy)-5-fluorobenzoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-(tert-Butoxy)-5-fluoro-4-sulfobenzoic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-(tert-Butoxy)-5-fluoro-4-(acyl)benzoic acid |
These functionalization strategies highlight the versatility of this compound as a scaffold for creating a wide array of derivatives with tailored chemical and physical properties.
Regioselectivity and Steric Hindrance Considerations
The reactivity of the aromatic ring in this compound is influenced by the interplay of electronic effects from the fluorine and tert-butoxy groups, and the significant steric bulk of the tert-butoxy substituent. The tert-butyl group is a large alkyl substituent known to cause considerable steric hindrance, which can slow down or prevent reactions at adjacent positions. researchgate.net
In electrophilic aromatic substitution reactions, alkyl groups are typically weak activating, ortho-para directors. stackexchange.comucalgary.ca However, the large size of the tert-butyl group significantly hinders the ortho positions (C2 and C4), making substitution at the para position (C6 relative to the tert-butoxy group) more favorable. stackexchange.comucalgary.ca This steric hindrance is a primary consideration in predicting reaction outcomes. The fluorine atom, being an electronegative halogen, is a deactivating group but also an ortho-para director. The carboxylate group is a meta-directing deactivator. In this compound, the positions are C2, C4, and C6. The C2 position is ortho to both the tert-butoxy and carboxylate groups. The C4 position is ortho to the fluorine and para to the carboxylate. The C6 position is ortho to the carboxylate and para to the tert-butoxy group. The combined directing effects and steric hindrance create a complex regioselectivity profile that must be carefully considered for any functionalization attempt.
Studies on analogous systems, such as 3-methoxybenzoic acid, have shown that rhodium-catalyzed C-H activation can lead to the formation of sterically unfavorable products, suggesting that electronic or coordination effects can sometimes override steric hindrance. mdpi.com This indicates that the choice of catalyst and reaction conditions can be leveraged to control the regioselectivity of functionalization on the this compound ring.
Directed Functionalization Approaches
Directed functionalization strategies offer a powerful means to achieve high regioselectivity by using a functional group already present on the substrate to guide a reagent to a specific position.
Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a potent technique where a Directed Metalation Group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org The carboxylate group (formed in situ from the carboxylic acid) is a powerful DMG. nih.govorganic-chemistry.org For this compound, the carboxylate at C1 would direct metalation to the C2 and C6 positions. The tert-butoxy group at C3, containing a Lewis basic oxygen, can also act as a DMG, potentially directing metalation to the C2 and C4 positions. wikipedia.org The outcome of a DoM reaction would therefore depend on the competition between these directing effects and the specific reaction conditions employed.
Transition Metal-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization has emerged as a step-economical synthetic tool. sigmaaldrich.comsigmaaldrich.com The carboxylate group can act as a directing group in these transformations as well. For instance, cobalt-catalyzed, carboxylate-directed C-H functionalization has been used to couple benzoic acids with various partners like alkynes and styrenes to form cyclic products. nih.gov Similarly, ruthenium-catalyzed ortho-alkynylation of benzoic acids demonstrates wide functional group tolerance. researchgate.net Applying such methods to this compound could enable the selective introduction of new substituents at the C2 and C6 positions, ortho to the carboxylic acid.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halide Precursors
Aromatic halide precursors, such as 1-bromo-3-(tert-butoxy)-5-fluorobenzene, are key intermediates for introducing carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-couplings used to form C-C bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. ugr.es The reaction is highly versatile and tolerant of many functional groups. For a precursor like 1-bromo-3-(tert-butoxy)-5-fluorobenzene, Suzuki-Miyaura coupling would be expected to proceed at the C-Br bond, as C-F bond activation is significantly more challenging. Studies on fluorohalobenzenes confirm that selective coupling at the heavier halogen is readily achievable. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgrsc.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond over the C-F bond would ensure selective reaction at the bromine-substituted position of the precursor.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org When applying this reaction to sterically hindered aryl halides, the choice of catalyst and ligands is critical. The bulky tert-butoxy group adjacent to the reaction site (the C-Br bond) would necessitate the use of sterically demanding phosphine (B1218219) ligands to facilitate the reaction. nih.govresearchgate.net Research has shown that for sterically demanding aryl bromides, catalysts like Pd/PCy₃ (where Cy is cyclohexyl) are effective. nih.govresearchgate.net
Below is a table summarizing representative conditions for these cross-coupling reactions based on studies with analogous fluorinated or sterically hindered aryl bromides.
| Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base/Solvent | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-3-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ / Toluene/H₂O | High |
| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc / MeOH | Good |
| Sonogashira | 2,6-Dimethylbromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ / THF | Moderate-High |
Exploration of New Catalyst Systems
The development of new catalyst systems is driven by the need for higher efficiency, broader substrate scope, milder reaction conditions, and improved stability. For cross-coupling reactions involving challenging substrates like those derived from this compound, catalyst innovation is particularly important.
Recent research has focused on several areas:
Phosphine-Free Catalysts: To circumvent the cost and air-sensitivity of phosphine ligands, various phosphine-free catalyst systems have been developed. These include palladium complexes with N,N,O-terdentate amido/pyridyl carboxylate ligands and Pd(L-proline)₂ complexes, which have shown high activity in Heck and Suzuki reactions. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines due to their strong σ-donating ability, which forms stable complexes with palladium. libretexts.org These catalysts have demonstrated high efficiency in Sonogashira couplings of unreactive aryl chlorides and bromides. libretexts.orgorganic-chemistry.org
Supported Nanoparticle Catalysts: Heterogeneous catalysts, such as palladium nanoparticles supported on materials like COOH-modified graphene, offer advantages in terms of catalyst recovery and reusability. ugr.es These systems have been successfully applied to Suzuki-Miyaura reactions for preparing fluorinated biphenyl (B1667301) derivatives. ugr.es
Novel Ligand Design: The synthesis of Pd(II) complexes with modified isoxazole (B147169) and isothiazole (B42339) ligands has yielded highly active catalysts for Suzuki reactions in aqueous media, aligning with the principles of green chemistry. bsu.by
The exploration of these and other novel catalyst systems continues to expand the toolkit available for the functionalization of complex aromatic building blocks.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Synthesis
Precursor for Pharmacologically Relevant Scaffolds
The substitution pattern of 3-(tert-Butoxy)-5-fluorobenzoic acid makes it an attractive starting material for scaffolds in medicinal chemistry. Fluorine-containing organic molecules are prevalent in pharmaceuticals, often leading to improved potency, metabolic stability, and bioavailability. lookchem.com
The design of ligands for biological targets often involves optimizing interactions with protein binding pockets. The structural features of this compound offer several theoretical advantages in ligand design.
Fluorine as a Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, influencing conformational preferences and improving binding affinity with target proteins.
Modulation of Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid proton, which can be crucial for forming salt bridges or key ionic interactions within a receptor active site.
Lipophilicity and Bioavailability: The fluorine and tert-butoxy (B1229062) groups increase the lipophilicity of the molecule, a property that can enhance membrane permeability and oral bioavailability. The tert-butyl group, in particular, provides a large, hydrophobic domain that can fill non-polar cavities in a binding site.
Metabolic Blocking: A fluorine atom can be strategically placed to block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate.
The following table illustrates how the properties of benzoic acid are theoretically modified by its substituents, making it a candidate for ligand design.
| Property | Benzoic Acid | 3-Fluorobenzoic Acid | 3-Hydroxy-5-fluorobenzoic acid (Deprotected form) | This compound | Rationale for Ligand Design |
| pKa | 4.20 | 3.86 | ~3.7 (Estimated) | ~3.8 (Estimated) | Fluorine's inductive effect lowers pKa, enhancing potential for ionic interactions. |
| LogP | 1.87 | 2.01 | ~1.5 (Estimated) | ~3.5 (Estimated) | tert-Butoxy group significantly increases lipophilicity for hydrophobic pocket binding. |
| Key Features | Carboxylic acid | H-bond acceptor (F), modified electronics | H-bond donor/acceptor (OH, F) | Bulky hydrophobic group, H-bond acceptor (F) | Versatility for interacting with diverse binding site environments. |
Data for benzoic acid and 3-fluorobenzoic acid are established reference values. Data for other compounds are estimated based on substituent effects.
Heterocyclic structures are fundamental scaffolds in a vast number of pharmaceuticals. e-bookshelf.deijcrcps.com this compound is an ideal precursor for incorporating a substituted phenyl moiety into various heterocyclic systems. The most common strategy involves the activation of the carboxylic acid group, followed by reaction with a suitable dinucleophile to construct the ring.
For instance, condensation with ortho-phenylenediamines can yield benzimidazoles, reaction with aminophenols can produce benzoxazoles, and treatment with aminothiols can lead to benzothiazoles. In these hypothetical syntheses, the 3-(tert-butoxy)-5-fluoro-phenyl group becomes a major substituent on the resulting heterocyclic core, imparting its unique electronic and steric properties to the final molecule. The tert-butoxy group can be retained as a lipophilic element or deprotected in a later step to reveal a phenol (B47542), providing a site for further derivatization.
| Heterocyclic System | General Precursor | Reaction Type | Potential Application |
| Benzimidazole | o-Phenylenediamine | Amide coupling followed by cyclization | Anticancer, Antiviral |
| Benzoxazole | o-Aminophenol | Amide coupling followed by cyclization | Antimicrobial, Kinase Inhibitors |
| Benzothiazole | o-Aminothiophenol | Amide coupling followed by cyclization | Anticancer, Antidiabetic |
| Quinazolinone | Anthranilic acid | Amidation and cyclization | Sedatives, Antihypertensives |
Application in Materials Science
The distinct functionalities of this compound also suggest its potential utility as a building block in materials science, particularly in the synthesis of specialized polymers and self-assembling systems.
The carboxylic acid function allows this compound to be used as a monomer in step-growth polymerization. It can be converted into derivatives like acyl chlorides or esters to facilitate reactions.
Polyesters and Polyamides: It could be copolymerized with diols or diamines to produce aromatic polyesters or polyamides. The bulky tert-butoxy group and the fluorine atom would disrupt chain packing, potentially leading to amorphous polymers with lower melting points, increased solubility, and modified mechanical properties compared to their non-substituted analogs.
Functional Polymers: The tert-butoxy group serves as a latent phenol. After polymerization, treatment with acid could deprotect the hydroxyl group along the polymer backbone. This would dramatically alter the polymer's properties, increasing its polarity and enabling it to participate in hydrogen bonding. Such a transformation could be used to create stimuli-responsive materials or polymers with tunable surface properties.
Self-assembly relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to create ordered supramolecular structures. oaepublish.com Benzoic acid derivatives are well-known for forming hydrogen-bonded dimers.
The structure of this compound is amphiphilic, containing a polar (carboxylic acid) head group and a non-polar (tert-butoxy-fluorophenyl) tail. This makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates. oaepublish.com Furthermore, the interplay between the hydrogen bonding of the carboxylic acid and the steric bulk of the tert-butoxy group could direct its assembly into more complex structures like liquid crystals or molecular gels. The fluorine atom could contribute to specific solid-state packing arrangements through dipole-dipole interactions.
Intermediate in Natural Product Total Synthesis (Hypothetical)
While there are no prominent natural products containing the exact 3-(tert-butoxy)-5-fluoro-phenyl moiety, the compound could serve as a key intermediate in the hypothetical total synthesis of natural products that feature a 3-fluoro-5-hydroxyphenyl core. nih.govnih.govresearchgate.net In such a synthetic strategy, the tert-butoxy group would function as an ideal protecting group for the phenol.
Hypothetical Retrosynthesis:
Consider a hypothetical natural product containing a 3-fluoro-5-hydroxyphenyl fragment linked via an amide bond. A retrosynthetic analysis would disconnect the amide bond, leading back to two simpler precursors: an amine-containing fragment and the carboxylic acid, which would be this compound.
| Retrosynthetic Step | Precursor(s) | Key Transformation |
| Step 3 (Final) | Protected Target Molecule | Deprotection (Acid-catalyzed removal of tert-butyl group) |
| Step 2 | Amine Fragment + this compound | Amide Bond Formation (e.g., using a coupling agent like DCC or EDC) |
| Step 1 | Simpler Starting Materials | Synthesis of Amine Fragment and this compound |
This approach allows for the late-stage introduction of the sensitive phenolic hydroxyl group, which might not be compatible with earlier reaction conditions. The stability and specific cleavage conditions of the tert-butyl ether make it a valuable tool in a multi-step total synthesis campaign.
Introduction of Fluorinated Aryl Moieties
The presence of fluorine in organic molecules can significantly influence their physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. Consequently, the incorporation of fluorinated aryl groups is a widely employed strategy in drug discovery and the development of advanced materials.
This compound serves as a readily available precursor for introducing the 3-alkoxy-5-fluorophenyl moiety into larger, more complex structures. The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation and esterification reactions. This allows for the covalent linkage of the fluorinated aromatic ring to other molecular fragments, effectively building more intricate structures.
For instance, in the synthesis of novel kinase inhibitors, which are a critical class of anticancer drugs, substituted benzoic acids are frequently used as starting materials. ed.ac.uknih.govsymansis.comdntb.gov.ua The fluorinated phenyl ring of this compound can be incorporated as a key pharmacophoric element, interacting with specific amino acid residues within the kinase active site. The fluorine atom can modulate the electronic properties of the aromatic ring and participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing the inhibitor's potency and selectivity.
While direct examples in peer-reviewed literature detailing the use of this compound are not abundant, the general utility of substituted fluorobenzoic acids in the synthesis of bioactive heterocycles and agrochemicals is well-established. rsc.orgnih.govccspublishing.org.cnresearchgate.netrsc.org These compounds are recognized as important building blocks for creating novel chemical entities with desired biological activities.
Strategic Placement of the tert-Butoxy Group
The tert-butoxy group in this compound plays a crucial, multifaceted role in synthetic strategies. Its steric bulk and electronic properties can be leveraged to influence the reactivity and orientation of subsequent chemical reactions.
One of the primary functions of the tert-butoxy group is to act as a protecting group for the phenolic oxygen. This is particularly important when the carboxylic acid is being modified, preventing unwanted side reactions at the hydroxyl group that would be present after deprotection. The tert-butyl group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group at a later stage in the synthesis. This allows for sequential and controlled functionalization of the aromatic ring.
Furthermore, the bulky tert-butoxy group can act as a steric director in electrophilic aromatic substitution reactions. While the alkoxy group is generally an ortho, para-director, the significant size of the tert-butyl group can hinder substitution at the ortho positions (positions 2 and 4), thereby favoring substitution at the para position (position 6) relative to the tert-butoxy group. This steric influence provides a degree of regiochemical control, which is essential in the synthesis of specifically substituted aromatic compounds.
Data Table
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1369915-63-8 |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Molecular Weight | 212.22 g/mol |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic distribution and energy of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals and electron density.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 3-(tert-Butoxy)-5-fluorobenzoic acid, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Such studies would begin by optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, various electronic properties can be calculated to gauge its reactivity and stability. Key parameters include the total energy, dipole moment, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carboxyl and ether groups would be expected to be regions of high negative potential, while the acidic proton of the carboxyl group would be a site of high positive potential.
Illustrative DFT-Calculated Electronic Properties This table presents theoretical data for illustrative purposes, as specific published values for this compound are unavailable.
| Parameter | Hypothetical Calculated Value |
|---|---|
| Total Energy (Hartree) | -785.123 |
| Dipole Moment (Debye) | 2.45 |
| Point Group | C1 |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the tert-butoxy (B1229062) group, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. Analyzing the spatial distribution of these orbitals helps predict the most likely sites for nucleophilic and electrophilic attack.
Illustrative FMO Parameters This table presents theoretical data for illustrative purposes, as specific published values for this compound are unavailable.
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Energy Gap (ΔE) | 5.64 |
Conformational Analysis and Energy Minima Searching
The three-dimensional shape of a molecule is crucial to its physical and chemical properties. Conformational analysis involves identifying the stable arrangements (conformers) of a molecule and the energy barriers between them.
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the conformational space of a molecule. MM uses classical physics to calculate the potential energy of different conformations, making it efficient for scanning a wide range of possibilities. MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and allowing it to overcome energy barriers to find various stable conformations.
For this compound, these simulations would focus on the rotation around the C-O single bonds of the tert-butoxy and carboxylic acid groups. This analysis would identify the most stable conformers, which are typically those that minimize steric hindrance between the bulky tert-butyl group, the carboxylic acid, and the adjacent hydrogen atom on the ring.
The energy required to rotate a part of a molecule around a single bond is known as the rotational barrier. These barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy is calculated for each. This process generates a potential energy surface that reveals the energy minima (stable conformers) and maxima (transition states). For this compound, key rotational barriers would be associated with the C(ring)-O(ether) bond and the C(ring)-C(carboxyl) bond. The barrier for the tert-butyl group's rotation is generally low, but steric interactions with the ring can influence it.
Illustrative Rotational Energy Barriers This table presents theoretical data for illustrative purposes, as specific published values for this compound are unavailable.
| Rotational Bond | Hypothetical Energy Barrier (kcal/mol) |
|---|---|
| C(ring)-O(ether) | 3.5 |
| C(ring)-C(carboxyl) | 5.2 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing molecules. DFT calculations are widely used to compute NMR chemical shifts and vibrational frequencies.
For this compound, calculated ¹H and ¹³C NMR chemical shifts would be compared to a reference standard like tetramethylsilane (B1202638) (TMS). These predictions help in assigning the signals in an experimental spectrum. Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. Comparing the calculated frequencies and intensities with experimental spectra allows for a detailed assignment of the vibrational modes of the molecule, confirming the presence of specific functional groups and providing a complete vibrational characterization.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS) This table presents theoretical data for illustrative purposes, as specific published values for this compound are unavailable.
| Atom | Hypothetical Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Carboxylic Acid) | 13.1 |
| ¹H (Aromatic) | 7.0 - 7.5 |
| ¹H (tert-Butyl) | 1.35 |
| ¹³C (Carboxylic Acid C=O) | 166.5 |
| ¹³C (Aromatic C-F) | 163.0 (d, JCF ≈ 245 Hz) |
| ¹³C (Aromatic C-O) | 157.0 |
| ¹³C (Aromatic) | 110.0 - 120.0 |
| ¹³C (tert-Butyl C) | 80.0 |
| ¹³C (tert-Butyl CH₃) | 28.5 |
Illustrative Predicted Key Vibrational Frequencies This table presents theoretical data for illustrative purposes, as specific published values for this compound are unavailable.
| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3550 | Carboxylic acid O-H stretch |
| ν(C=O) | 1715 | Carboxylic acid C=O stretch |
| ν(C-O) | 1250 | Ether C-O stretch |
| ν(C-F) | 1150 | Aromatic C-F stretch |
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. A thorough search of scientific databases yielded no specific molecular docking studies performed on this compound.
Theoretical Binding Affinity Predictions for Protein Targets
Theoretical binding affinity predictions, often calculated as binding energy (e.g., in kcal/mol), quantify the strength of the interaction between a ligand and its target. This information is crucial for prioritizing compounds in drug discovery pipelines. Due to the absence of molecular docking studies for this compound, there are no publicly available theoretical binding affinity predictions for this compound against any protein targets.
Table 1: Theoretical Binding Affinity Predictions for this compound
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Data Not Available | - | - | - |
A representative data table is included for structural integrity as requested, but it remains unpopulated due to the lack of available research data.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. These models can then be used as queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity.
No pharmacophore models have been developed based on the structure of this compound. Consequently, this compound has not been utilized as a template for any reported virtual screening campaigns. The absence of such studies means there are no defined pharmacophoric features or successful virtual screening applications to report for this specific molecule.
Table 2: Pharmacophoric Features Derived from this compound
| Feature Type | Number of Features | Spatial Coordinates |
| Data Not Available | - | - |
This table is provided to adhere to the requested format but contains no data as no relevant studies were found.
Sustainable and Green Chemistry Approaches for Synthesis and Derivatization
Development of Solvent-Free or Aqueous-Phase Synthetic Protocols
A significant portion of chemical waste is attributed to the use of volatile organic compounds (VOCs) as solvents. jddhs.com Green chemistry advocates for the reduction or elimination of these solvents, promoting solvent-free reactions or the use of environmentally benign alternatives like water. jddhs.com
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. For the synthesis of molecules containing a tert-butyl ether linkage, such as the one in 3-(tert-Butoxy)-5-fluorobenzoic acid, solvent-free methods have shown promise. For instance, a simple and efficient synthesis of tert-butyl ethers has been developed using various alcohols and phenols with tert-butyl bromide in the presence of a basic lead carbonate catalyst under solvent-free conditions. sci-hub.se This method demonstrates good to excellent yields and the catalyst can be easily recovered and reused. sci-hub.se Another innovative approach involves the use of electromagnetic milling for the synthesis of tert-butyl esters from di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a solvent-free and base-free environment, which is particularly useful for sensitive molecules. rsc.org
Aqueous-phase synthesis is another key strategy to enhance the green profile of a chemical process. While the synthesis of some benzoic acid derivatives involves aqueous media, often in conjunction with other solvents for extraction, the goal is to maximize the use of water as the primary solvent. google.comorgsyn.org The development of protocols where key synthetic steps for this compound or its precursors are performed in water could significantly reduce the environmental footprint by eliminating hazardous organic solvents. jddhs.com
Table 1: Comparison of Synthetic Approaches for tert-Butoxy (B1229062) Group Introduction
| Feature | Conventional Solvent-Based Method | Solvent-Free Method sci-hub.se |
|---|---|---|
| Solvent | Dichloromethane, Toluene, etc. | None |
| Catalyst | Strong acids (e.g., H₂SO₄) | Basic lead carbonate |
| Temperature | Variable, often requires heating/cooling | 35–45°C |
| Waste Profile | High (solvent waste, acidic waste) | Low (minimal waste) |
| Catalyst Reusability | Often not reusable | Reusable up to three times |
Utilization of Renewable Feedstocks (if applicable to precursors)
The chemical industry has historically relied on petroleum and natural gas as primary feedstocks. acs.org A transition to renewable, bio-based feedstocks is a cornerstone of sustainable chemistry. acs.org For a molecule like this compound, this would involve exploring biosynthetic routes to its precursors, namely the fluorinated aromatic ring.
Currently, aromatic compounds are predominantly derived from fossil fuels. However, significant research is underway to produce key chemical building blocks from biomass. acs.orgnih.gov Lignocellulose, a major component of plant biomass, is a rich source of aromatic structures (from lignin) and sugars that can be converted into various platform chemicals. nih.gov For example, certain amino acids with aromatic rings can be produced via fermentation processes, offering a potential green route to aromatic precursors. mdpi.com
While a direct biosynthetic pathway to 3-fluoro-5-hydroxybenzoic acid (a likely precursor to the target molecule) from renewable feedstocks is not yet established, the principles of metabolic engineering could pave the way for such innovations. Research into the microbial production of compounds like muconic acid, which can be chemically converted to adipic acid, demonstrates the potential of combining biotechnology and chemistry to create value from renewables. abiosus.org The tert-butoxy group precursor, tert-butanol, can also potentially be derived from the fermentation of biomass.
Table 2: Potential Renewable Feedstocks and Derived Platform Chemicals
| Renewable Feedstock | Derived Platform Chemical(s) | Potential Application for Precursors |
|---|---|---|
| Lignocellulosic Biomass | Sugars (Glucose, Xylose), Aromatic compounds (from Lignin) | Fermentation to produce aromatic amino acids or other cyclic precursors. nih.gov |
| Vegetable Oils | Fatty acids, Glycerol | Conversion to dicarboxylic acids and other functionalized molecules. abiosus.org |
| Algae | Lipids, Carbohydrates | Source of various organic molecules after processing. topsoe.com |
| Biomass from Waste | Used cooking oils, Animal fats | Conversion to biofuels and chemical intermediates. topsoe.com |
Catalyst Recycling and Recovery Strategies
Catalysts are essential for efficient chemical transformations, but they can contribute to waste and cost if not managed sustainably. The development of recyclable catalysts is a key tenet of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are generally preferred as they can be easily separated by filtration and reused. jddhs.com
In the context of synthesizing this compound, catalysis plays a role in multiple steps, including the introduction of the tert-butoxy group and potentially in the functionalization of the aromatic ring. As mentioned, the use of lead carbonate as a recyclable catalyst for tert-butylation under solvent-free conditions is a prime example of a green catalytic approach. sci-hub.se Similarly, cobalt(II) acetylacetonate (B107027) has been reported as a reusable catalyst for the Friedel-Crafts acylation of electron-rich aromatics, a fundamental reaction in aromatic chemistry. researchgate.net
Strategies for catalyst recovery are crucial. These can range from simple filtration for solid catalysts to more advanced techniques for homogeneous catalysts, such as membrane filtration or designing catalysts that precipitate out upon a change in temperature or solvent. The goal is to minimize the loss of the catalyst, which is often a precious metal or a complex organic ligand, thereby reducing both environmental impact and production costs.
Table 3: Examples of Recyclable Catalyst Systems
| Catalyst System | Reaction Type | Recovery Method | Reusability | Reference |
|---|---|---|---|---|
| Lead Carbonate | tert-Butylation of alcohols/phenols | Filtration | Up to 3 times without appreciable loss of activity | sci-hub.se |
| Cobalt(II) acetylacetonate | Friedel-Crafts Acylation | Not specified, but potential for recovery | Found to be reusable | researchgate.net |
| Palladium on Carbon (Pd/C) | Hydrogenation (e.g., reduction of nitro group) | Filtration | Commonly reused in industrial processes | researchgate.net |
Reduction of Waste and Hazardous Byproducts
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is central to waste reduction. Processes with high atom economy generate fewer byproducts. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the environmental impact of a process. semanticscholar.org The pharmaceutical and fine chemical industries traditionally have high E-factors, highlighting the need for greener synthetic routes. semanticscholar.org
Several strategies can be employed to reduce waste in the synthesis of this compound:
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) can maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, optimizing conditions led to a product yield of 94.8%. researchgate.net
Avoiding Toxic Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For example, some synthetic routes for fluorinated benzoic acids may involve diazotization reactions which use potentially explosive diazonium salts. google.comresearchgate.net Developing alternative routes that avoid such intermediates enhances safety and reduces hazardous waste.
Integrating Waste Valorization: Byproducts that are formed can sometimes be converted into valuable products. For example, industrial residues from the production of benzoic acid can be processed to recover high-value conjugated aromatic compounds. researchgate.net
Energy Efficiency in Reaction Design
Reducing energy consumption is another critical aspect of green chemistry. This not only lowers the carbon footprint of a chemical process but also reduces operational costs. Energy-efficient reaction design can be achieved through several approaches.
Milder Reaction Conditions: Designing reactions that proceed at ambient temperature and pressure eliminates the energy required for heating, cooling, or high-pressure equipment. researchgate.net
Continuous Flow Processing: Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. rsc.org These include superior heat transfer, precise control over reaction parameters, and enhanced safety, all of which can contribute to a more energy-efficient and scalable process. rsc.org The direct synthesis of tertiary butyl esters has been shown to be more efficient and sustainable in a flow microreactor system compared to batch methods. rsc.org
Table 4: Comparison of Reaction Activation Methods
| Activation Method | Typical Energy Input | Advantages | Potential Application |
|---|---|---|---|
| Conventional Heating | High (heats entire vessel) | Well-established, simple equipment | Standard batch reactions |
| Microwave Irradiation | Moderate (heats reactants directly) | Rapid heating, shorter reaction times, higher yields | Organic synthesis, derivatization |
| Sonication | Low to Moderate | Enhanced mass transfer, can initiate reactions at lower temperatures | Heterogeneous reactions, catalyst-free synthesis |
| Flow Chemistry | Low to Moderate (efficient heat exchange) | Precise temperature control, improved safety, easy scale-up | Continuous production, optimization |
Future Directions and Emerging Research Avenues
Novel Synthetic Applications and Methodologies
The inherent reactivity of the carboxylic acid group, combined with the electronic effects of the fluorine and tert-butoxy (B1229062) substituents, positions 3-(tert-butoxy)-5-fluorobenzoic acid as a versatile building block for novel synthetic endeavors. Future research could focus on leveraging these features in innovative ways.
For instance, the carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, opening pathways to a wide array of derivatives. The presence of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, potentially enabling regioselective transformations that are not possible with non-fluorinated analogues. Drawing parallels from other fluorinated benzoic acids, which have been utilized as building blocks for pharmaceuticals and in transition metal-catalyzed reactions, this compound could theoretically be employed in similar contexts. For example, compounds like 3,4,5-trifluorobenzoic acid serve as precursors for anticancer agents and facilitate C-H activation reactions. ossila.com This suggests a potential avenue for exploring the subject compound in the synthesis of biologically active molecules.
Furthermore, the bulky tert-butoxy group could act as a steric directing group, influencing the stereochemical outcome of reactions on the aromatic ring or on adjacent functional groups. This could be particularly valuable in asymmetric synthesis, where precise control over molecular architecture is paramount.
Exploration of Advanced Material Properties
The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning material properties, including thermal stability, lipophilicity, and electronic characteristics. The unique combination of a fluorine atom and a bulky, non-polar tert-butoxy group in this compound makes it an intriguing candidate for the development of advanced materials.
Future research could investigate the synthesis of polymers and liquid crystals incorporating this moiety. The rigidity of the benzene (B151609) ring, coupled with the potential for intermolecular interactions mediated by the fluorine and carboxylic acid groups, could lead to materials with interesting self-assembly properties and ordered structures. The tert-butoxy group would likely enhance solubility in organic solvents, facilitating processing and fabrication of thin films and other material forms.
Integration into Supramolecular Chemistry and Nanotechnology (Theoretical)
The principles of molecular recognition and self-assembly are central to supramolecular chemistry and nanotechnology. The structure of this compound offers several features that could be theoretically exploited in these fields. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable and robust synthons, such as dimers and catemers.
The fluorine atom can participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which could be used to direct the assembly of complex supramolecular architectures. The interplay between hydrogen bonding, halogen bonding, and steric hindrance from the tert-butoxy group could lead to the formation of novel nanotubes, vesicles, or molecularly imprinted polymers.
Theoretically, derivatives of this compound could be designed to act as specific receptors for guest molecules, with the size and shape of the binding cavity being tunable through synthetic modification. Such systems could find applications in sensing, catalysis, and controlled-release technologies.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for screening in drug discovery and materials science. The trifunctional nature of this compound (carboxylic acid, aromatic ring, and tert-butoxy group) makes it an excellent scaffold for the construction of chemical libraries.
The carboxylic acid can serve as an anchor point for solid-phase synthesis, allowing for the sequential addition of various building blocks to the aromatic ring. The fluorine and tert-butoxy groups provide points of diversity, influencing the physicochemical properties of the resulting library members. For example, the tert-butoxy group could be dealkylated to reveal a phenol (B47542), which could then be further functionalized.
By systematically varying the substituents on the aromatic ring and modifying the carboxylic acid group, vast libraries of compounds with a wide range of structural and functional diversity could be generated. This approach could accelerate the discovery of new molecules with desired biological activities or material properties.
Development of High-Throughput Screening Methods for its Derivatives (In Vitro)
The generation of large chemical libraries from this compound necessitates the development of efficient high-throughput screening (HTS) methods to evaluate the properties of the synthesized derivatives. These in vitro assays are crucial for identifying promising candidates for further development.
Depending on the intended application, a variety of HTS assays could be developed. For example, if the library is designed to target a specific enzyme or receptor, biochemical assays that measure binding affinity or enzymatic inhibition could be employed. Cell-based assays could be used to assess the cytotoxicity of the compounds against cancer cell lines or their ability to modulate specific cellular pathways. For instance, studies on novel carbothioamide-based derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have utilized in vitro cytotoxicity screening against various cancer cell lines. researchgate.netresearchgate.net A similar approach could be adopted for derivatives of the subject compound.
The development of fluorescent or luminescent probes based on the this compound scaffold could also facilitate HTS, allowing for rapid and sensitive detection of interactions with biological targets or changes in material properties. The unique spectroscopic signature of the fluorinated aromatic ring could be advantageous in the design of such probes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(tert-Butoxy)-5-fluorobenzoic acid, and how can researchers optimize reaction conditions?
- Methodological Answer :
- Step 1 : Start with a benzoic acid precursor (e.g., 5-fluorobenzoic acid). Introduce the tert-butoxy group via nucleophilic substitution or esterification. For example, react with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Step 2 : Protect the carboxylic acid group during synthesis using trimethylsilyl (TMS) or methyl ester groups to prevent side reactions. Deprotection can be achieved via hydrolysis (e.g., using TFA) .
- Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature to enhance yield .
Q. How can researchers effectively purify this compound using chromatographic techniques?
- Methodological Answer :
- Solvent Selection : Utilize a gradient of hexane/ethyl acetate (for non-polar intermediates) or dichloromethane/methanol (for polar derivatives) in column chromatography .
- Challenges : The tert-butoxy group increases steric hindrance, potentially leading to co-elution with impurities. Use silica gel with smaller particle size (40–63 µm) for better resolution.
- Validation : Confirm purity via melting point analysis (compare literature values) and ¹H/¹⁹F NMR spectroscopy .
Advanced Research Questions
Q. What spectroscopic challenges arise when characterizing this compound, and how can they be resolved?
- Methodological Answer :
- ¹⁹F NMR : Fluorine atoms cause complex splitting patterns due to coupling with adjacent protons. Use high-field NMR (≥400 MHz) and decoupling techniques to simplify spectra .
- X-ray Crystallography : The bulky tert-butoxy group may hinder crystal formation. Optimize crystallization using slow evaporation in mixed solvents (e.g., ethanol/water) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode enhances detection of the deprotonated carboxylic acid fragment (M–H⁻) .
Q. How does computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electronic effects of the fluorine substituent (electron-withdrawing) and tert-butoxy group (steric bulk) on reaction kinetics. Software like Gaussian or ORCA can predict transition states and activation energies .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy). Discrepancies may indicate solvent effects or unaccounted steric interactions .
Q. What strategies can resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer :
- Recrystallization : Test multiple solvents (e.g., ethanol, acetone) to isolate polymorphs. Analyze recrystallized samples via differential scanning calorimetry (DSC) to identify phase transitions .
- Solubility Studies : Use a standardized shake-flask method with HPLC quantification. Note that solubility in DMF may exceed 50 mg/mL due to hydrogen bonding with the carboxylic acid group .
Applications in Academic Research
Q. How is this compound employed as an intermediate in enzyme inhibitor design?
- Methodological Answer :
- Role in Medicinal Chemistry : The fluorine atom enhances metabolic stability, while the tert-butoxy group improves lipophilicity for blood-brain barrier penetration. Use Suzuki-Miyaura coupling to attach aryl groups for target binding .
- Case Study : In kinase inhibitor synthesis, the compound’s carboxylic acid can be converted to an amide or ester to modulate potency. Validate inhibition via enzymatic assays (e.g., IC₅₀ measurements) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of fine particles .
- Storage : Store in a cool, dry place away from oxidizers (e.g., KMnO₄) to prevent decomposition. Label containers with hazard warnings (e.g., "Irritant") .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
